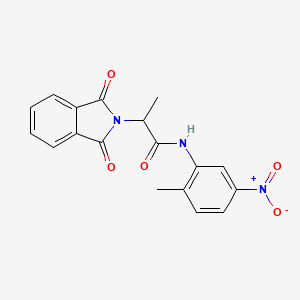![molecular formula C20H20N2O3S B4055332 methyl 3-methyl-1-oxo-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4055332.png)
methyl 3-methyl-1-oxo-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Descripción general
Descripción
Methyl 3-methyl-1-oxo-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a useful research compound. Its molecular formula is C20H20N2O3S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.11946368 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Transition-Metal-Free Oxidative Transformations
Research led by Joydev K. Laha et al. (2014) focused on the novel tandem oxidative conversion of 10,11-dihydro-5H-dibenzo[b,e][1,4]diazepines to phenazines using K2S2O8 or DDQ as oxidizing agents. This process involves the oxidative removal of a benzylic methylene group by C-C and C-N bond cleavage followed by new aryl C-N bond formation under radical conditions, highlighting the compound's utility in facilitating complex molecular transformations without the need for transition metals (Laha, Tummalapalli, & Gupta, 2014).
Stereoselective Cyclisations
M. J. Betts et al. (1999) described the 'hidden' axial chirality and its role as a stereodirecting element in cyclisation reactions involving methyl (4R)-3-(2-diazo-3-oxobutanoyl)-1,1-dioxo-1λ6,3-thiazolidine-4-carboxylates. This study explores the stereoselective cyclizations that proceed with high enantiomeric purity, underlining the significance of stereochemistry in organic synthesis (Betts, Pritchard, Schofield, Stoodley, & Vohra, 1999).
Synthesis of Methyl 2-oxo-2,3-dihydrobenzo[b]oxepine-4-carboxylates
S. Ahn, H. Lim, and K. Lee (2008) demonstrated a simple synthesis route for methyl 2-oxo-2,3-dihydrobenzo[b]oxepine-4-carboxylates from Baylis-Hillman adducts of O-benzyl protected 2-hydroxybenzaldehydes. This research contributes to the methodology of synthesizing complex heterocyclic compounds, which can be foundational for further chemical and pharmaceutical applications (Ahn, Lim, & Lee, 2008).
Corrosion Inhibition by Benzodiazepine Derivatives
A study by T. Laabaissi et al. (2021) investigated the anti-corrosion properties of benzodiazepine derivatives for mild steel in acidic media. This work illustrates the potential of such compounds in industrial applications, particularly in protecting metals from corrosion, thereby extending their longevity and reducing maintenance costs (Laabaissi, Rbaa, Benhiba, Rouifi, Kumar, Bentiss, Oudda, Lakhrissi, Warad, & Zarrouk, 2021).
Novel Rearrangements and Ring Formations
Research into the rearrangements of dibenzo[b,e][1,4]diazepines under certain conditions has led to the discovery of novel compounds and provided insights into the mechanisms of chemical reactions. For example, J. Cairns et al. (2002) reported on the novel rearrangements of 11-(tetrahydro-3 and 4-pyridinyl)dibenzo[b,e][1,4]diazepines when treated with concentrated HBr, showcasing the chemical's versatility in synthesizing new molecular structures (Cairns, Clarkson, Hamersma, & Rae, 2002).
Propiedades
IUPAC Name |
methyl 9-methyl-7-oxo-6-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-11-10-14-17(19(23)16(11)20(24)25-2)18(15-8-5-9-26-15)22-13-7-4-3-6-12(13)21-14/h3-9,11,16,18,21-22H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUNWMXQKVVVBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CS4)C(=O)C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]-N-(1-PHENYLETHYL)ACETAMIDE](/img/structure/B4055255.png)
![N-(3,4-dimethylphenyl)-2-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B4055262.png)
![4-methyl-3-nitro-N-[2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4055264.png)
![2-[(2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]-1,2-oxazinane](/img/structure/B4055272.png)
![2-[1-phenyl-4-(trifluoromethyl)-1H-1,2,3-triazol-5-yl]-2-propanol](/img/structure/B4055286.png)
![N,N'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)bis(imino-4,1-phenylene)]dipropanamide](/img/structure/B4055313.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B4055321.png)
![3-({[(4-sec-butoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4055340.png)
![methyl 11-(2,5-dimethylphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B4055344.png)

![N-(2,5-DIMETHOXY-4-{[(E)-2-METHYL-3-PHENYL-2-PROPENOYL]AMINO}PHENYL)BENZAMIDE](/img/structure/B4055353.png)
![N-[(1-adamantylamino)carbonothioyl]-2-methylbenzamide](/img/structure/B4055358.png)

![N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4055363.png)
